(5,5-Dimethylpyrrolidin-2-yl)methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

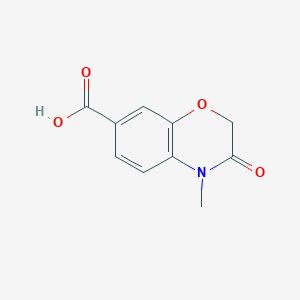

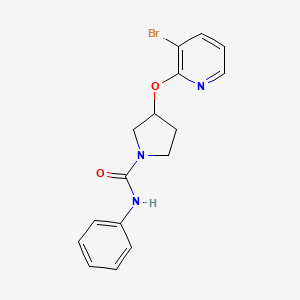

“(5,5-Dimethylpyrrolidin-2-yl)methanol;hydrochloride” is a chemical compound with the CAS Number: 2413868-63-8 . It has a molecular weight of 165.66 and is known by the IUPAC Name (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride .

Molecular Structure Analysis

The Inchi Code for “(5,5-Dimethylpyrrolidin-2-yl)methanol;hydrochloride” is 1S/C7H15NO.ClH/c1-7(2)4-3-6(5-9)8-7;/h6,8-9H,3-5H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(5,5-Dimethylpyrrolidin-2-yl)methanol;hydrochloride” is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación

Environmental Science Applications

One critical area of research involves the study of carrier solvents' effects in aquatic organisms, highlighting the need for careful solvent selection in environmental toxicity testing. The study by Hutchinson et al. (2006) on aquatic toxicity testing underlines the impact of solvents like methanol on aquatic organisms and suggests minimizing solvent use or choosing alternatives with lesser environmental impact when necessary (Hutchinson, Shillabeer, Winter, & Pickford, 2006).

Catalysis and Chemical Synthesis

In catalysis, the synthesis gas (syngas) conversion into valuable chemicals such as methanol and dimethyl ether employs catalysts like Yttria-Stabilized Zirconia (YSZ), as reviewed by Indarto et al. (2008). This area of research is crucial for developing more efficient and sustainable chemical production processes (Indarto, Choi, Lee, & Song, 2008).

Material Science

Research on the chemical manipulation of nanomaterials, such as the study by Ranjit et al. (2006), explores how solvent mixtures influence the hydrolysis of alkoxides and the gelation process in the synthesis of mesoporous materials. This research has implications for the development of materials with specific porosity and surface area characteristics (Ranjit, Martyanov, Demydov, Uma, Rodrigues, & Klabunde, 2006).

Chemical Engineering

In the field of chemical engineering, the development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether is a significant area of study. The review by Bateni and Able (2018) discusses various catalysts and their performance, highlighting the importance of this process in producing clean fuels and value-added chemicals (Bateni & Able, 2018).

Mecanismo De Acción

The mechanism of action of “(5,5-Dimethylpyrrolidin-2-yl)methanol;hydrochloride” is not specified in the available resources. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often in a biological context. For detailed information, it’s recommended to refer to scientific literature or studies related to this compound .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These codes correspond to specific hazards related to skin irritation, eye irritation, and respiratory irritation. Precautionary measures should be taken when handling this compound, as indicated in its Material Safety Data Sheet (MSDS) .

Propiedades

IUPAC Name |

(5,5-dimethylpyrrolidin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-9)8-7;/h6,8-9H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUZCVKXFRHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)CO)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2734895.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2734901.png)

![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)